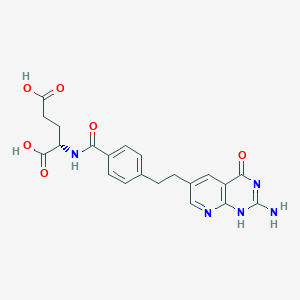

5,10-Dideazafolic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,10-Dideazafolic acid is an antileukemic agent.

化学反応の分析

Formation of the Pyrido[2,3-d]pyrimidine Core

-

Starting Material : 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde derivatives undergo Wittig condensation with [4-(methoxycarbonyl)benzylidene]triphenylphosphorane to form ethenyl intermediates .

-

Hydrogenation : The 9,10-ethenyl group is hydrogenated using palladium catalysts (e.g., Pd/C) in DMF to yield saturated derivatives .

-

Ring Hydrogenation : The pyrido ring may undergo further hydrogenation under acidic conditions (e.g., MeOH/HCl) to form tetrahydro derivatives .

Table 1: Key Synthesis Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Wittig condensation (triphenylphosphorane) | Ethenyl intermediates |

| 2 | Hydrogenation (Pd/C, DMF) | Saturated pyrido[2,3-d]pyrimidine |

| 3 | Coupling with diethyl L-glutamate | Esterified intermediate |

| 4 | Ester hydrolysis | Final 5,10-Dideazafolic acid |

Coupling with L-Glutamic Acid

The pyrido[2,3-d]pyrimidine moiety is coupled with L-glutamic acid via mixed-anhydride methods (e.g., using isobutyl chloroformate) to form the final compound .

Biochemical Reactions

This compound exerts its antifolate activity through inhibition of enzymes critical for DNA synthesis.

Inhibition of Thymidylate Synthase (TS)

-

Mechanism : TS catalyzes the conversion of 2′-deoxyuridine-5′-monophosphate (dUMP) to thymidine-5′-monophosphate (dTMP) using 5,10-methylenetetrahydrofolate (CH₂H₄folate) as a cofactor. This compound acts as a noncompetitive inhibitor of TS .

-

Effect : Inhibition blocks dTMP production, causing DNA synthesis arrest and triggering apoptosis in rapidly dividing cells .

Interaction with Dihydrofolate Reductase (DHFR)

-

Mechanism : DHFR reduces dihydrofolate to tetrahydrofolate (THF), a precursor for one-carbon transfer reactions. While less potent than methotrexate, this compound can inhibit DHFR, disrupting folate recycling .

-

Synergistic Effects : Combined with lipophilic DHFR inhibitors (e.g., metoprine), this compound enhances cytotoxicity by further depleting folate pools .

Cytotoxicity and Cell Cycle Arrest

-

DNA Synthesis Blockade : The compound reduces DNA synthesis rates and arrests cells in early-middle S-phase, leading to growth inhibition .

-

Reversal by Folinic Acid : Cytotoxicity is reversed by low concentrations of folinic acid (0.1–1 μM), indicating competition for cellular folate transporters .

Table 2: Cytotoxicity and Drug Interactions

Polyglutamation and Cellular Uptake

This compound undergoes polyglutamation via folylpolyglutamate synthetase (FPGS), which enhances its intracellular retention and antifolate activity . This modification increases its affinity for TS and DHFR .

Structural Variants and Analogues

Related compounds, such as 2-aza-2-desamino-5,8-dideazafolic acid , exhibit modified reactivity due to structural changes (e.g., benzotriazine substitution). These analogues retain TS inhibition but show altered transport and enzyme binding profiles .

Key Research Findings

-

Enzyme Inhibition : this compound is a potent inhibitor of TS (IC₅₀ ~0.84 μM in L1210 cells) and a weaker inhibitor of DHFR compared to methotrexate .

-

Transport Resistance : Methotrexate-resistant cells (e.g., H35 hepatoma) show reduced sensitivity to this compound due to impaired folate transport .

-

Antagonism : Combinations with other antifolates (e.g., 10-propargyl-5,8-dideazafolic acid) may exhibit antagonistic effects due to disrupted folate pool dynamics .

特性

CAS番号 |

85597-18-8 |

|---|---|

分子式 |

C21H21N5O6 |

分子量 |

439.4 g/mol |

IUPAC名 |

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30)/t15-/m0/s1 |

InChIキー |

BHDZQFSNQPIPGI-HNNXBMFYSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |

異性体SMILES |

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

正規SMILES |

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5,10-Dideazafolic acid; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。